(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
CAS No.:
Cat. No.: VC9644674
Molecular Formula: C19H19N5O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O3 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H19N5O3/c1-26-17-9-13-6-7-23(11-15(13)10-18(17)27-2)19(25)14-4-3-5-16(8-14)24-12-20-21-22-24/h3-5,8-10,12H,6-7,11H2,1-2H3 |
| Standard InChI Key | JBYKCXLBDANGOV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methanone bridge to a 3-(1H-tetrazol-1-yl)phenyl group. The dihydroisoquinoline moiety contributes a partially saturated bicyclic system with two methoxy substituents at positions 6 and 7, while the tetrazole ring introduces a nitrogen-rich heterocycle known for enhancing metabolic stability and bioavailability . The IUPAC name, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(tetrazol-1-yl)phenyl]methanone, reflects this arrangement .
Key Structural Features:
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Dihydroisoquinoline Core: Provides a rigid, planar structure conducive to receptor binding.
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Methoxy Groups: Serve as hydrogen-bond acceptors, enhancing interactions with biological targets .
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Tetrazole Ring: Imparts resistance to enzymatic degradation and improves solubility.
Physicochemical Characteristics
The compound’s molecular weight of 365.4 g/mol and calculated partition coefficient (LogP) of ~2.1 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its SMILES string, COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC, and InChIKey, JBYKCXLBDANGOV-UHFFFAOYSA-N, provide unambiguous identifiers for database searches .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves multi-step protocols to assemble the hybrid structure:
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Dihydroisoquinoline Core Formation:
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Tetrazole Ring Installation:
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The tetrazole moiety is incorporated through [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium chloride.
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Methanone Bridge Coupling:
Example Reaction Scheme:
Structural Analogues and Bioisosterism
Replacing the tetrazole with oxadiazole or altering methoxy substitution patterns (e.g., 3,4,5-trimethoxy) modulates P-gp inhibition efficacy . For instance, analogues with 2,6-dimethoxyphenyl groups exhibit enhanced MDR reversal activity .
Pharmacological Profile and Mechanisms of Action
P-Glycoprotein (P-gp) Modulation
The compound demonstrates potent P-gp inhibition, reversing multidrug resistance in cancer cells. In HT29/DX colorectal adenocarcinoma cells, it restores chemosensitivity to doxorubicin by blocking drug efflux . Mechanistically, it binds to the P-gp substrate pocket, competing with anticancer agents like paclitaxel .
Key Findings:
σ₂ Receptor Targeting
Structural similarities to σ₂ ligands (e.g., 6,7-dimethoxy-3,4-dihydroisoquinolinones) suggest potential use in cancer imaging . While direct evidence is lacking, related compounds show nanomolar affinity for σ₂ receptors, correlating with tumor proliferation status .
Research Challenges and Future Directions
Despite promising in vitro data, in vivo efficacy is limited by P-gp-mediated efflux at the blood-brain barrier . Strategies to mitigate this include:
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Prodrug Design: Masking polar groups to improve bioavailability.
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Nanocarrier Systems: Liposomal encapsulation to bypass efflux pumps.
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